molecular formula C16H22N2O3 B1321330 tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate CAS No. 380358-27-0

tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate

Cat. No. B1321330
M. Wt: 290.36 g/mol
InChI Key: WAHZSIBAJJNUBF-UHFFFAOYSA-N
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Description

The compound tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate is a derivative of carbamate, which is a functional group of organic compounds derived from carbamic acid (NH2COOH). Carbamates are used in a variety of applications, including as herbicides, insecticides, and pharmaceuticals. The tert-butyl group attached to the carbamate nitrogen provides steric bulk, which can influence the physical and chemical properties of the molecule .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves the protection of the carbamate nitrogen with a tert-butyl group to enhance the stability of the compound during reactions. For example, tert-butyl N-hydroxycarbamates can be prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . In another study, tert-butyl carbamate was synthesized as an intermediate in the production of a natural product, jaspine B, through a multi-step process starting from L-Serine . The synthesis of similar compounds typically involves protection and deprotection steps, functional group transformations, and purification techniques to achieve the desired product .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, with intramolecular hydrogen bonding and other non-covalent interactions influencing the overall conformation of the molecule. For instance, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate features intramolecular C—H⋯O hydrogen bonds, which can affect the crystal packing and stability of the compound . The molecular structure is often confirmed using techniques such as NMR, MS, FT-IR, and X-ray crystallography .

Chemical Reactions Analysis

Carbamate derivatives participate in various chemical reactions, depending on their functional groups and the reaction conditions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis . Additionally, the reactivity of carbamate esters with singlet oxygen has been explored, leading to the formation of peroxidic intermediates and subsequent coupling with nucleophiles to yield substituted pyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of tert-butyl groups can increase the steric hindrance around the carbamate nitrogen, potentially affecting the solubility, boiling point, and stability of the compound. The electronic properties of the molecule, such as the molecular electrostatic potential and frontier molecular orbitals, can be studied using density functional theory (DFT) to gain insights into the reactivity and interactions of the compound . The thermal behavior and stability can be analyzed using thermal analysis techniques, and the crystal structure provides information on the solid-state properties of the compound10.

Scientific Research Applications

Application

Indole derivatives, such as “tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .

Method

The synthesis of indole derivatives often involves complex organic reactions. For example, the total synthesis of certain compounds was started from enone 211 (prepared in gram-scale amounts from 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate in nine steps with a 37% overall yield) .

Results

Indole derivatives, both natural and synthetic, show various biologically vital properties . The investigation of novel methods of synthesis has attracted the attention of the chemical community .

2. Synthesis of tert-Butyl Methoxy(2-propynyl)carbamate

Application

“tert-Butyl methoxy(2-propynyl)carbamate” is a compound that can be synthesized for various applications in organic chemistry .

Method

The synthesis involved adding di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine to a solution of amine 1 in acetonitrile under nitrogen at room temperature and stirring for 21 hours .

Results

The reaction yielded the title compound as a colourless oil .

3. Synthesis of Alkaloids

Application

Indole derivatives are prevalent moieties present in selected alkaloids . They are important types of molecules and natural products and play a main role in cell biology .

Method

The total synthesis of certain compounds was started from enone 211 (prepared in gram-scale amounts from 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate in nine steps with a 37% overall yield) .

Results

Indoles, both natural and synthetic, show various biologically vital properties . The investigation of novel methods of synthesis has attracted the attention of the chemical community .

4. Synthesis of Biologically Active Natural Products

Application

“tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Method

The synthesis started from commercially available 4-bromo-1H-indole and used simple reagents .

Results

The title compound has been synthesized with a good yield and selectivity .

5. Palladium-Catalyzed Synthesis

Application

“tert-Butyl carbamate” was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .

Method

The synthesis involved the use of “tert-Butyl carbamate” in a palladium-catalyzed reaction .

Results

The reaction resulted in the formation of N-Boc-protected anilines and tetrasubstituted pyrroles .

6. Antiviral Activity

Application

Indole derivatives, such as “6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate” derivatives, have been reported as antiviral agents .

Method

The synthesis of these indole derivatives involved various organic reactions .

Results

Among all tested compounds, compound “methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate” showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

properties

IUPAC Name

tert-butyl N-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(19)17-8-7-11-10-18-14-6-5-12(20-4)9-13(11)14/h5-6,9-10,18H,7-8H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHZSIBAJJNUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AK Clarke, JA Rossi-Ashton, RJK Taylor, WP Unsworth - Tetrahedron, 2020 - Elsevier
Polycyclic scaffolds found in akuammiline alkaloid natural products can be synthesised from ynone-tethered indoles, via a gold(I)-catalysed dearomative cyclisation cascade sequence. …
Number of citations: 5 www.sciencedirect.com

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